Azure B

Description

Structure

3D Structure of Parent

Properties

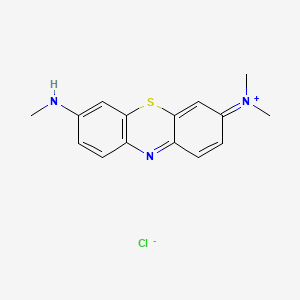

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJEIWCTMMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040158, DTXSID40944111 | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-55-5, 1231958-32-9 | |

| Record name | Azure B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azure B Stain: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Azure B is a cationic thiazine dye that serves as a fundamental tool in various laboratory disciplines, including histology, hematology, cytology, and parasitology. Its strong affinity for acidic cellular components, particularly nucleic acids, makes it an indispensable stain for visualizing cell morphology, differentiating cell types, and identifying pathological conditions. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a summary of its quantitative properties.

Core Principles and Applications

This compound is a blue basic dye derived from the oxidation of methylene blue.[1] As a cationic dye, it carries a positive charge and binds to negatively charged (basophilic) components within cells.[2] Its primary applications stem from its strong binding to the phosphate backbone of nucleic acids (DNA and RNA), making it an excellent nuclear and ribosome stain.[2]

The major applications of this compound include:

-

Romanowsky Staining: this compound is a critical component of Romanowsky stains, such as Giemsa, Wright's, and Leishman stains.[3] In combination with an acidic counterstain like eosin, it produces the "Romanowsky effect," a polychromatic staining pattern that differentiates various blood cell components.[4] This effect is crucial for identifying and classifying white blood cells, red blood cells, and platelets in blood and bone marrow smears.

-

Nucleic Acid Staining: Due to its high affinity for nucleic acids, this compound is used to stain cell nuclei, chromatin, and ribosomes, often rendering them in shades of blue to purple. It can be used to differentiate cellular RNA, which stains purplish, from DNA, which appears blue-green.

-

Histology and Cytology: In tissue sections and cytological preparations, this compound is employed to visualize nuclear details and cytoplasmic components, aiding in the diagnosis of various diseases, including malignancies.

-

Parasitology: Giemsa stain, containing this compound, is the gold standard for the detection and identification of blood parasites, most notably Plasmodium, the causative agent of malaria.

-

Mast Cell Staining: this compound can be used to stain the granules of mast cells, highlighting them for easy identification.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.8 g/mol | |

| Absorption Maximum (λmax) | 645 - 655 nm | |

| Solubility in Water | 1 mg/mL | |

| Appearance | Dark green to greenish-blue powder | |

| C.I. Number | 52010 |

| Staining Parameter | Recommended Value/Range | Application Context | Reference |

| Working Concentration | 0.23% in 95% ethanol and 0.01% KOH | General this compound staining | |

| Giemsa Stock Solution | 3.8g Giemsa powder in 250ml methanol and 250ml glycerol | Preparation of Giemsa stock solution | |

| Giemsa Working Solution | 1:20 to 1:50 dilution of stock solution in buffered water | Blood smear and histology staining | |

| Optimal pH | 6.8 - 7.2 | Romanowsky staining for blood smears |

Experimental Protocols

This compound Staining of Blood Smears (Romanowsky Method)

This protocol is a general guideline for staining peripheral blood smears using a Giemsa stain containing this compound.

Materials:

-

Fresh peripheral blood smears

-

Methanol (absolute)

-

Giemsa stain stock solution (containing this compound)

-

Phosphate buffer, pH 6.8

-

Distilled water

-

Coplin jars or staining rack

-

Microscope slides

-

Microscope

Procedure:

-

Fixation: Immerse the air-dried blood smear in absolute methanol for 1-2 minutes.

-

Air Dry: Allow the slide to air dry completely.

-

Staining: Dilute the Giemsa stock solution with phosphate buffer (pH 6.8) at a 1:20 ratio. Flood the slide with the working Giemsa solution and let it stain for 20-30 minutes.

-

Rinsing: Gently rinse the slide with distilled water to remove excess stain.

-

Drying: Allow the slide to air dry in an upright position.

-

Microscopy: Examine the stained smear under a microscope, using oil immersion for detailed cellular morphology.

This compound-Eosin Staining for Histological Sections

This protocol is adapted for staining paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

This compound solution (e.g., 1 g in 100 ml distilled water)

-

Eosin Y solution (e.g., 1% aqueous)

-

Differentiating solution (e.g., acetic acid in ethanol)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (e.g., xylene)

-

Mounting medium and coverslips

Procedure:

-

Staining with this compound: Immerse the slides in the this compound solution for a duration determined by tissue type and desired staining intensity (typically 5-15 minutes).

-

Rinsing: Briefly rinse the slides in distilled water.

-

Differentiation (Optional): If the staining is too intense, briefly dip the slides in the differentiating solution to remove excess blue staining.

-

Counterstaining with Eosin: Immerse the slides in the Eosin Y solution for 1-3 minutes.

-

Dehydration: Dehydrate the sections through a series of graded alcohols (e.g., 70%, 95%, 100%).

-

Clearing: Clear the sections in xylene.

-

Mounting: Mount a coverslip using a suitable mounting medium.

Visualizations

Staining Mechanism of this compound with Nucleic Acids

Caption: Electrostatic interaction between cationic this compound and anionic nucleic acids.

Romanowsky Staining Workflow for Blood Smears

Caption: Workflow for Romanowsky staining of peripheral blood smears.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Azure B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of Azure B. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Chemical Properties and Structure

This compound, also known as N,N,N′-Trimethylthionin, is a cationic thiazine dye. It is a derivative of methylene blue and plays a crucial role as a biological stain, particularly in hematology and histology.[1][2][3] Its properties arise from its distinct chemical structure, which allows it to interact with cellular components, most notably nucleic acids.[2]

Chemical Structure

The chemical structure of this compound is characterized by a phenothiazine core with dimethylamino and methylamino substituents.

IUPAC Name: dimethyl-[7-(methylamino)phenothiazine-3-ylidene]azanium;chloride[4]

SMILES String: C--INVALID-LINK--=C(C=C1)C=C(C1=N2)SC3=C2C=CC(NC)=C3.[Cl-]

InChI Key: DNDJEIWCTMMZBX-UHFFFAOYSA-N

Below is a visualization of the chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Synonyms | Azure I, Methylene azure, N,N,N′-Trimethylthionin | |

| CAS Number | 531-55-5 | |

| Molecular Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.83 g/mol | |

| Appearance | Dark green powder | |

| Melting Point | 205-210 °C (decomposes) | |

| Solubility in Water | 1 mg/mL | |

| Solubility in Ethanol | Soluble | |

| Absorption Maximum (λmax) | 648-655 nm (in Ethanol/Water) | |

| Colour Index Number | 52010 |

Experimental Protocols

This section details methodologies for common experimental procedures involving this compound, including its synthesis, purification, and application in biological staining.

Synthesis of this compound from Methylene Blue

This compound can be synthesized by the oxidative demethylation of Methylene Blue. A general workflow for this process is outlined below.

A detailed protocol for the synthesis and purification of this compound from commercial Methylene Blue is as follows:

-

Preparation of Alkaline Methylene Blue Solution: Dissolve commercial methylene blue in water and adjust the pH to 11-11.5 with dilute aqueous sodium hydroxide.

-

First Extraction: Extract the alkaline methylene blue solution with carbon tetrachloride. At this pH, methylene blue is unstable and demethylates to form this compound, which is extracted into the carbon tetrachloride layer.

-

Aqueous Re-extraction: Extract the carbon tetrachloride layer containing this compound with a dilute solution of hydrobromic acid (e.g., 4.5 x 10⁻⁴ N). This will move the this compound into the aqueous phase.

-

Crystallization: Increase the concentration of hydrobromic acid in the aqueous solution to approximately 0.23 N to induce the crystallization of purified this compound.

-

Isolation: Filter, wash, and dry the resulting crystals to obtain purified this compound.

Purification of this compound by Column Chromatography

For applications requiring high-purity this compound, column chromatography is an effective purification method.

A detailed protocol for the purification of this compound using column chromatography is as follows:

-

Column A - Silica Gel Chromatography:

-

Prepare a chromatography column with silica gel as the adsorbent.

-

Dissolve the crude this compound sample in a suitable solvent and load it onto the column.

-

Elute the column with an acetate-formate mixture to separate the this compound fraction from other thiazine dyes and impurities.

-

-

Column B - Anion Exchange:

-

Prepare a second column with an Amberlite polymeric adsorbent (XAD-2).

-

Pass the collected this compound fraction from the first column through the Amberlite column. This step exchanges the acetate-formate anions for chloride ions.

-

-

Regeneration: Both columns can be regenerated for repeated use. The silica gel column can be washed with potassium permanganate, sodium dithionite, and water. The Amberlite column can be regenerated with 5% sodium hydroxide, methanol, and water.

This compound Staining Protocol for Blood Smears (Romanowsky-type Stain)

This compound is a key component of Romanowsky stains used for the differential staining of blood cells.

A detailed protocol for a simple this compound stain for blood smears is as follows:

-

Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.

-

Fixation: Fix the air-dried smear by immersing the slide in 99% ethanol or methanol for 1 minute. Allow the slide to air dry again.

-

Stain Preparation: Prepare a 0.23% this compound staining solution by dissolving 0.03g of this compound powder in 3ml of 95% ethanol, followed by the addition of 10ml of 0.01% potassium hydroxide solution.

-

Staining: Cover the fixed smear with the this compound staining solution and allow it to stain for approximately 5 minutes.

-

Rinsing: Gently rinse the slide with distilled or deionized water to remove excess stain.

-

Drying and Mounting: Allow the slide to air dry completely before examining under a microscope, typically with an oil immersion lens.

Expected Results:

-

Cellular RNA: Purplish

-

Cellular DNA: Blue-green

-

Erythrocytes: Pink/Red

-

Leukocyte Nuclei: Purple

-

Neutrophil Granules: Lilac

-

Eosinophil Granules: Red

-

Basophil Granules: Deep Purple

-

Platelets: Violet

Biological Activity and Signaling Pathways

Beyond its role as a stain, this compound exhibits significant biological activity. It is a potent, reversible inhibitor of monoamine oxidase A (MAO-A).

Inhibition of Monoamine Oxidase A (MAO-A)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAOI drugs.

Quantitative Inhibition Data:

-

IC₅₀ for human MAO-A: 11 nM

-

IC₅₀ for human MAO-B: 968 nM

The significantly lower IC₅₀ value for MAO-A indicates that this compound is a selective inhibitor of this isoform.

The following diagram illustrates the effect of this compound on a monoaminergic synapse.

This inhibition of MAO-A by this compound suggests that it may contribute to the pharmacological and toxicological profile of its parent compound, Methylene Blue. Researchers in drug development should consider this activity when using this compound or Methylene Blue in their studies.

References

An In-depth Technical Guide to the Principle of Azure B Staining for Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind Azure B staining for the detection and differentiation of nucleic acids. It delves into the physicochemical basis of the dye-nucleic acid interaction, presents quantitative data, details experimental protocols, and outlines the critical factors influencing the staining outcome.

Core Principle: Electrostatic Interaction and Intercalation

This compound is a cationic thiazine dye, a derivative of methylene blue, that carries a net positive charge.[1] This fundamental property governs its initial interaction with nucleic acids. Both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) are polyanions due to their phosphate backbones, which are negatively charged at neutral to slightly acidic pH. The primary staining mechanism is initiated by the electrostatic attraction between the positively charged this compound molecules and the negatively charged phosphate groups of the nucleic acids.

Following this initial electrostatic binding, the planar aromatic rings of the this compound molecule insert themselves between the stacked base pairs of the nucleic acid. This mode of interaction is known as intercalation.[2] Spectroscopic studies confirm this intercalative binding model, showing a bathochromic (red) shift in the dye's absorption maximum and a hypochromic effect (decreased absorbance intensity) upon binding to DNA.[2]

Differential Staining of DNA and RNA: The Phenomenon of Metachromasia

A key feature of this compound staining is its ability to differentiate between DNA and RNA. Typically, DNA stains a blue-green (orthochromatic), while RNA and regions of high ribosomal content stain a purplish-red (metachromatic).[3] This color difference is due to the phenomenon of metachromasia, which is a change in the absorption spectrum of a dye upon binding to a substrate.

The structural differences between DNA and RNA are the basis for this differential staining:

-

DNA: The rigid, double-helical structure of DNA results in a more uniform and spaced-out intercalation of this compound molecules. This arrangement does not favor the close aggregation of dye molecules, and thus the stained DNA exhibits a color similar to the monomeric form of the dye in solution (blue). This is known as orthochromatic staining .

-

RNA: RNA is typically single-stranded and can fold into complex secondary and tertiary structures, creating regions of high negative charge density. This allows for the binding of this compound molecules in close proximity to one another, leading to the formation of dye aggregates or stacks.[4] The interaction between these stacked dye molecules alters their electron orbitals, causing a hypsochromic (blue) shift in the absorption maximum to shorter wavelengths (around 545-590 nm), which is perceived by the human eye as a purplish or reddish color. This is known as metachromatic staining .

The logical relationship governing the staining outcome can be visualized as follows:

Caption: Logical flow of this compound staining from initial interaction to differential outcomes.

Quantitative Data

The interaction of this compound with nucleic acids can be characterized by its binding affinity and spectral properties.

Binding Affinity

The binding affinity is a measure of the strength of the interaction between the dye and the nucleic acid. It is often expressed as an association constant (K_a) or a dissociation constant (K_d), where K_d = 1/K_a. A higher K_a or a lower K_d indicates a stronger binding affinity. This compound generally exhibits a high affinity for nucleic acids, with a notably stronger binding to double-stranded RNA compared to Azure A.

| Parameter | Value | Nucleic Acid Target | Method |

| Binding Affinity (K_a) | 10^5 - 10^6 M⁻¹ | Double-stranded RNA (poly(A)•poly(U), poly(C)•poly(G), poly(I)•poly(C)) | Absorbance and Fluorescence Spectroscopy |

| Binding Affinity | Lower than Azure A and Toluidine Blue O | DNA | Isothermal Titration Calorimetry, Differential Scanning Calorimetry, Thermal Melting Studies |

Spectroscopic Properties

The absorption maximum (λ_max) of this compound shifts depending on its binding state.

| State of this compound | Absorption Maximum (λ_max) | Color Appearance |

| Unbound (in aqueous solution) | ~646-655 nm | Blue |

| Bound to DNA (Orthochromatic) | ~650 nm (with hypochromicity) | Blue-Green |

| Bound to RNA (Metachromatic) | Additional peaks at ~590 nm and ~545 nm | Purple-Red |

Experimental Protocols

The following is a detailed methodology for staining nucleic acids in paraffin-embedded tissue sections using this compound.

Reagents and Solutions

-

This compound Staining Solution (0.1% w/v):

-

This compound powder: 0.1 g

-

Distilled water: 100 mL

-

Adjust pH to 4.0 with 0.1 M HCl or 0.1 M NaOH.

-

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Mounting Medium (e.g., DPX)

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse slides in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse slides in 95% ethanol: 1 change, 3 minutes.

-

Immerse slides in 70% ethanol: 1 change, 3 minutes.

-

Rinse slides in distilled water.

-

-

Staining:

-

Immerse slides in 0.1% this compound solution (pH 4.0) for 5-10 minutes.

-

-

Differentiation:

-

Quickly rinse slides in 70% ethanol to remove excess stain. The duration of this step is critical and may require optimization to achieve the desired color balance.

-

-

Dehydration and Mounting:

-

Immerse slides in 95% ethanol: 1 change, 2 minutes.

-

Immerse slides in 100% ethanol: 2 changes, 2 minutes each.

-

Immerse slides in xylene: 2 changes, 2 minutes each.

-

Mount coverslip with a permanent mounting medium.

-

Expected Results

-

Nuclei (DNA): Blue to green-blue

-

Cytoplasm rich in RNA (e.g., ribosomes), nucleoli: Purple to violet

The experimental workflow can be visualized as follows:

Caption: Step-by-step workflow for this compound staining of paraffin-embedded tissues.

Factors Influencing Staining Outcome

Several factors can significantly impact the quality and specificity of this compound staining:

-

pH: The pH of the staining solution is critical. A slightly acidic pH (around 4.0) is generally optimal for differentiating nucleic acids. At higher pH values, the staining intensity of both DNA and RNA increases, but the color contrast may be reduced.

-

Fixation: The type of fixative used can influence the staining. Aldehyde fixatives like formaldehyde can alter the conformation of nucleic acids, potentially enhancing the dye stacking on RNA and thus improving the metachromatic effect.

-

Dye Concentration and Purity: The concentration of the this compound solution and the presence of contaminating dyes (such as other azures or methylene blue) can affect the staining outcome and reproducibility. It is recommended to use a certified, high-purity this compound.

-

Staining and Differentiation Time: The duration of the staining and differentiation steps must be carefully controlled and optimized for the specific tissue type and thickness to achieve the desired balance between staining intensity and background clarity.

By understanding these core principles and methodologies, researchers can effectively utilize this compound as a powerful tool for the visualization and differentiation of nucleic acids in various biological samples.

References

An In-depth Technical Guide to the Metachromatic Properties of Azure B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azure B is a cationic thiazine dye that is widely utilized in histology and cytochemistry for its potent metachromatic properties.[1][2] Metachromasia is a phenomenon where a dye stains specific cellular components a different color from that of the original dye solution.[3] This unique characteristic makes this compound an invaluable tool for identifying and localizing highly anionic macromolecules, such as glycosaminoglycans (GAGs), within tissues and cells. This guide provides a comprehensive overview of the core principles of this compound's metachromasia, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

The Core Principle of Metachromasia

The metachromatic effect of this compound arises from the specific interaction between the dye molecules and anionic polymers, known as chromotropes.[4] In dilute aqueous solutions, this compound exists as individual cationic molecules (monomers), which absorb light at a specific wavelength, resulting in a blue color (orthochromatic staining). However, in the presence of chromotropes with a high density of negative charges, such as the sulfate and carboxyl groups on GAGs like heparin and chondroitin sulfate, the this compound monomers are brought into close proximity. This forces them to aggregate into dimers and polymers. This aggregation alters the electronic orbitals of the dye molecules, causing a shift in their light absorption to a shorter wavelength (a hypsochromic shift), which results in a purple to reddish-purple color (metachromatic staining).

The following diagram illustrates the proposed mechanism of this compound metachromasia.

Caption: Mechanism of this compound Metachromasia.

Quantitative Analysis of Metachromasia

The metachromatic shift of this compound can be quantified using spectrophotometry. The change in the absorption spectrum upon binding to a chromotrope provides valuable data on the extent of metachromasia.

| Condition | Chromotrope | Dye Concentration | pH | Absorption Maximum (λmax) | Color |

| Orthochromatic | None (Distilled Water) | Not Specified | Not Specified | 645-650 nm | Blue |

| Metachromatic | Chondroitin Sulfate C | 4.0 x 10⁻⁵ mol/L | 5.5 | 554 nm | Purple/Red |

Table 1: Absorption Maxima of this compound.

Factors Influencing Metachromasia

Several factors can influence the degree of metachromasia observed with this compound:

-

Concentration of the Dye and Chromotrope: Higher concentrations of both the dye and the chromotrope promote the aggregation of dye molecules, thus enhancing the metachromatic effect.

-

pH: A lower pH (acidic conditions) generally favors metachromasia. The protonation state of the anionic groups on the chromotrope is pH-dependent, and optimal binding of the cationic this compound molecules occurs at specific pH ranges.

-

Temperature: Lower temperatures tend to stabilize the dye aggregates, thereby favoring metachromasia.

-

Solvent: The polarity of the solvent can affect the aggregation of dye molecules. Aqueous solutions are ideal for observing metachromasia. The use of alcohols in dehydration steps during staining can reduce or even abolish the metachromatic effect.

-

Presence of other Electrolytes: High concentrations of salts can interfere with the electrostatic interactions between the dye and the chromotrope, potentially reducing metachromasia.

Experimental Protocols

Preparation of this compound Staining Solution (0.2% Aqueous)

A common stock solution for metachromatic staining can be prepared as follows:

Materials:

-

This compound powder (C.I. 52010)

-

Distilled water

Procedure:

-

Weigh 0.2 g of this compound powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Mix thoroughly until the dye is completely dissolved.

-

Filter the solution before use to remove any undissolved particles.

-

Store the solution in a tightly sealed, light-protected container at room temperature. The stability of the solution can vary, but it is generally recommended to prepare it fresh for optimal results.

Simple Metachromatic Staining of Tissue Sections

This protocol is a general guideline for observing metachromasia in paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

0.2% aqueous this compound solution

-

1% aqueous acetic acid (for differentiation, if needed)

-

Distilled water

-

Mounting medium (aqueous or resinous after proper dehydration)

Procedure:

-

Bring the deparaffinized and rehydrated tissue sections to distilled water.

-

Immerse the slides in the 0.2% this compound staining solution for 5-10 minutes.

-

Rinse the slides well with distilled water.

-

(Optional) If the staining is too intense, differentiate the slides by briefly immersing them in 1% acetic acid until the desired contrast between metachromatic and orthochromatic staining is achieved.

-

Rinse again thoroughly with distilled water.

-

For temporary observation, mount the slides with a drop of distilled water and a coverslip. For permanent mounting, dehydrate the sections very rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium. Note that alcohol dehydration can diminish metachromasia.

Expected Results:

-

Metachromatic components (e.g., mast cell granules, cartilage matrix): Reddish-purple

-

Orthochromatic components (e.g., cell nuclei): Blue

The following diagram illustrates a typical workflow for metachromatic staining.

Caption: Experimental Workflow for Metachromatic Staining.

Spectrophotometric Analysis of Metachromasia

This protocol describes a method for quantifying the metachromatic shift of this compound in the presence of a GAG, such as chondroitin sulfate or heparin.

Materials:

-

This compound stock solution (e.g., 1 mM in distilled water)

-

Glycosaminoglycan (GAG) stock solution (e.g., 1 mg/mL in distilled water)

-

Distilled water

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a series of dilutions of the GAG stock solution.

-

In a set of cuvettes, add a fixed concentration of this compound solution (e.g., to a final concentration of 10-20 µM).

-

To each cuvette (except for a blank containing only this compound), add an increasing concentration of the GAG solution.

-

Bring the final volume of all solutions to be equal with distilled water.

-

Incubate the solutions for a short period (e.g., 5-10 minutes) at a controlled temperature to allow for the interaction to reach equilibrium.

-

Measure the absorption spectrum of each solution over the visible range (e.g., 400-750 nm).

-

Plot the absorption spectra to visualize the decrease in the orthochromatic peak and the appearance of the metachromatic peak.

Applications in Research and Drug Development

The metachromatic properties of this compound are leveraged in various scientific disciplines:

-

Histology and Pathology: For the identification of mast cells (rich in heparin), cartilage (rich in chondroitin sulfate), and mucins in tissue sections.

-

Hematology: As a component of Romanowsky-type stains for the differential staining of blood cells.

-

Drug Discovery: To screen for compounds that interact with GAGs. A change in the metachromatic shift in the presence of a test compound could indicate a binding event. The interaction of drugs with GAGs is crucial in various physiological and pathological processes.

-

Biomaterial Science: To assess the distribution and concentration of GAGs in engineered tissues and biomaterials.

The following diagram illustrates the relationship between this compound's properties and its applications.

Caption: this compound: Properties and Applications.

Conclusion

This compound's metachromatic properties provide a powerful and versatile tool for the study of anionic macromolecules in biological systems. A thorough understanding of the principles of metachromasia, combined with standardized experimental protocols, is essential for obtaining reliable and reproducible results. This guide offers a foundational resource for researchers and professionals seeking to effectively utilize this compound in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Azure B Dye: Solubility and Preparation

This technical guide provides a comprehensive overview of this compound, a methylated thiazine-type dye. It details the dye's solubility in various solvents, presents standardized protocols for its preparation, and visualizes key experimental workflows. The information is curated for professionals in research and drug development who utilize this compound for a range of applications, from biological staining to its role as a monoamine oxidase (MAO) inhibitor.

Chemical and Physical Properties

This compound is a synthetic cationic dye, appearing as a dark green crystalline powder, that is produced through the oxidation of Methylene Blue.[1][2] Its positive charge allows it to bind to negatively charged molecules in biological samples, making it an effective stain.[1] It is a key component of Romanowsky-type stains used extensively in hematology.[3][4]

Table 1: Chemical & Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Azure I, Methylene this compound, N,N,N′-Trimethylthionin | |

| CAS Number | 531-55-5 | |

| Molecular Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.83 g/mol | |

| Appearance | Dark green powder or crystals | |

| Melting Point | 205-210 °C (decomposes) | |

| Colour Index No. | 52010 |

| Absorption Max (λmax) | 648–655 nm | |

Solubility of this compound

The solubility of this compound is critical for preparing effective staining solutions and experimental reagents. It is generally soluble in water and ethanol but insoluble in diethyl ether. For drug development applications, solubility in organic solvents like DMSO is also relevant.

Table 2: Quantitative Solubility of this compound in Various Solvents

| Solvent | Reported Solubility | Notes | Source(s) |

|---|---|---|---|

| Water | 1 mg/mL | Standard solubility data. | |

| Water | 50 mg/mL | Higher solubility reported by some suppliers. | |

| Ethanol | 8-10 mg/mL | --- | |

| DMSO | ≥ 10 mg/mL | Requires ultrasonic treatment, warming, and heat to 60°C for dissolution. |

| Saline Formulations | ≥ 1 mg/mL | Achievable with co-solvents like DMSO, PEG300, and Tween-80. | |

Factors Influencing Solubility and Stability

Several factors can affect the solubility and behavior of this compound in solution:

-

Temperature : The extent of this compound adsorption has been shown to decrease with increasing temperature, suggesting that solubility may be inversely affected by temperature in some systems. However, for dissolving the dye in solvents like DMSO, heating is recommended.

-

Ionic Strength : An increase in the ionic strength of a solution (e.g., by adding salts like NaNO₃) can increase the adsorption of this compound onto surfaces, which may be due to a reduction in the dye's solubility as electrolyte ions interact with the solvent.

-

pH : this compound is a basic dye and is generally stable in a neutral to slightly basic pH range, typically around 7 to 9.

-

Surfactants : The presence of surfactants can alter the aggregation state of the dye. Anionic surfactants at low concentrations can cause the formation of dimers and higher aggregates, while at concentrations above the critical micelle concentration, the monomer form of the dye is solubilized within the micelles.

Experimental Protocols for Solution Preparation

The following protocols provide detailed methodologies for preparing this compound solutions for various applications.

Protocol 1: General-Purpose Aqueous Staining Solution (1% w/v)

This protocol is suitable for preparing a basic this compound solution for general histological staining.

-

Weighing : Accurately weigh 1.0 g of this compound powder.

-

Dissolution : Add the powder to 100 mL of distilled or deionized water in a clean glass bottle or flask.

-

Mixing : Stir or agitate the solution until the dye is completely dissolved. Gentle warming may be applied to aid dissolution.

-

Storage : Store the solution in a tightly sealed container, protected from light.

Source: Adapted from Biognost product documentation.

Protocol 2: this compound Stain for Plant and Blood Cell RNA/DNA Differentiation

This method, based on the work of Owen et al., is used for differentiating cellular RNA (purplish) and DNA (blue-green).

-

Initial Dissolution : Dissolve 0.03 g of this compound powder in 3 mL of 95% ethanol. Swirl gently for approximately 30 seconds.

-

Addition of Base : Add 10 mL of a 0.01% potassium hydroxide solution to the ethanol-dye mixture.

-

Mixing : Mix thoroughly to ensure a homogenous solution.

-

Application : The stain is typically applied to fixed smears for about 5 minutes before being washed off.

Protocol 3: Stock Solution for In Vitro Assays (10 mM in DMSO)

For researchers in drug development, preparing a concentrated stock solution in an organic solvent is a common requirement. This compound is a known inhibitor of monoamine oxidase A (MAO-A).

-

Weighing : Calculate the mass of this compound needed for the desired volume and concentration (Molar Mass ≈ 305.83 g/mol ). For 1 mL of a 10 mM stock, weigh 3.06 mg of this compound powder.

-

Dissolution : Add the powder to the appropriate volume of newly opened, high-purity DMSO.

-

Solubilization : To aid dissolution, use an ultrasonic bath and/or warm the solution to 60°C. Ensure the powder is completely dissolved.

-

Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualized Workflows and Pathways

Diagrams created using Graphviz visualize key processes related to the preparation and application of this compound.

Caption: General workflow for preparing an this compound solution.

Caption: Experimental workflow for a typical biological staining procedure.

Caption: this compound's role as a selective MAO-A inhibitor.

References

The Evolution of a Vital Stain: A Technical Guide to the Historical Development of Azure B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of Azure B, a pivotal cationic thiazine dye in the realm of biological staining. From its serendipitous discovery as a component of "polychromed" methylene blue to its current status as a high-purity, standardized reagent, this compound's journey is a story of advancing chemical understanding and the pursuit of reproducible, high-fidelity cellular visualization. This document provides a comprehensive overview of its origins, the evolution of its purification and synthesis, key quantitative parameters, and detailed experimental protocols for its principal applications.

A Fortuitous Beginning: From Polychrome Methylene Blue to a Purified Dye

The story of this compound is intrinsically linked to the development of Romanowsky-type stains in the late 19th century. Dmitri Romanowsky, in 1891, observed that a mixture of aged, or "polychromed," methylene blue and eosin produced a remarkable purple staining of the malarial parasite's chromatin within red blood cells, a phenomenon now famously known as the Romanowsky-Giemsa effect.[1][2][3] Unbeknownst to him, the "polychroming" process, an oxidative demethylation of methylene blue, was generating a mixture of lower homologues, including Azure A, Azure C, and, most importantly for the characteristic purple hue, this compound.[1]

For decades, the inconsistent results of Romanowsky stains were a significant challenge for hematologists and cytologists. This variability was largely due to the uncontrolled and empirical nature of "polychroming," leading to batch-to-batch differences in the proportions of the various methylene blue derivatives. The critical role of this compound as the primary component responsible for the sought-after purple color was gradually elucidated through the work of researchers in the early to mid-20th century.

A significant turning point came with the development of methods for the direct synthesis and purification of this compound. The availability of high-purity, synthetic this compound, particularly since the 1980s, has been instrumental in the standardization of Romanowsky-type stains, enabling reproducible and reliable staining for both clinical diagnostics and research.[4] This shift from an empirical art to a standardized science has been crucial for the consistent morphological assessment of blood and bone marrow cells.

Timeline of Key Developments

Quantitative Data and Chemical Properties

The transition from polychrome methylene blue to purified this compound has been accompanied by a greater understanding and standardization of its chemical and physical properties.

| Property | Specification | Reference |

| Chemical Name | N,N,N'-Trimethylthionin | |

| C.I. Number | 52010 | |

| CAS Number | 531-55-5 | |

| Molecular Formula | C₁₅H₁₆ClN₃S | |

| Molecular Weight | 305.83 g/mol | |

| Absorption Max (λmax) | 648-655 nm |

Evolution of Purity Standards

The purity of this compound has been a critical factor in its development as a reliable stain. Early preparations from polychromed methylene blue were highly variable in their this compound content. The Biological Stain Commission (BSC) has played a crucial role in setting standards for commercially available dyes.

| Time Period | Purity/Composition | Key Methodological Advance | Reference |

| Late 19th - Mid 20th Century | Highly variable; component of "polychrome" methylene blue | Empirical "ripening" or oxidation of Methylene Blue | |

| 1960s - 1970s | Increased purity through laboratory purification | Column and paper chromatography, solvent extraction | |

| 1980s - Present | High purity (≥70-80% this compound component) | Direct chemical synthesis | |

| Current BSC Requirement | Minimum total dye content of 80%; must contain at least 70% this compound component | High-performance liquid chromatography (HPLC) for quantification |

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Romanowsky-Giemsa Staining for Blood Smears

This protocol is a standard method for the differential staining of blood cells.

Reagents:

-

This compound Stock Solution (0.1% w/v): Dissolve 0.1 g of certified this compound powder in 100 ml of methanol.

-

Eosin Y Stock Solution (0.1% w/v): Dissolve 0.1 g of Eosin Y in 100 ml of methanol.

-

Giemsa Stain Working Solution: Mix 2.5 ml of this compound stock solution, 2.5 ml of Eosin Y stock solution, and 50 ml of phosphate buffer (pH 6.8). Prepare fresh.

-

Phosphate Buffer (pH 6.8): Prepare from standard laboratory stock solutions.

-

Methanol (absolute): For fixation.

Procedure:

-

Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.

-

Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.

-

Allow the slide to air dry.

-

Immerse the slide in the freshly prepared Giemsa working solution for 15-30 minutes.

-

Rinse the slide gently with phosphate buffer (pH 6.8).

-

Allow the slide to air dry in a vertical position.

-

Examine under a microscope.

Expected Results:

-

Erythrocytes: Pink to reddish-orange

-

Platelets: Violet to purple granules

-

Neutrophils: Blue to purple nucleus, pale pink cytoplasm with fine lilac granules

-

Eosinophils: Blue to purple nucleus, blue cytoplasm with red to orange-red coarse granules

-

Basophils: Purple to dark blue nucleus, with coarse, dark purple granules

-

Lymphocytes: Dark purple nucleus, sky blue cytoplasm

-

Monocytes: Lighter purple, kidney-shaped nucleus, pale grayish-blue cytoplasm

Metachromatic Staining for Mast Cells

This compound is a strongly metachromatic dye, meaning it can stain certain cellular components a different color from the dye itself. This property is useful for identifying mast cell granules.

Reagents:

-

This compound Staining Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 ml of 30% ethanol.

-

Acetic Acid (1% v/v): For differentiation.

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain in the this compound solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid for a few seconds, monitoring microscopically until mast cell granules are distinct.

-

Rinse thoroughly in distilled water.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Mast cell granules: Red-purple (metachromatic)

-

Background: Blue (orthochromatic)

Experimental and Logical Workflows

The use of this compound in a key histological procedure can be represented as a logical workflow.

Romanowsky-Giemsa Staining Workflow

Conclusion

The historical development of this compound from an unknown component of an empirical mixture to a highly purified and standardized chemical reagent is a testament to the progress in analytical chemistry and its impact on the biological sciences. Its continued importance in hematology, cytology, and other fields underscores the enduring value of precise and reproducible histological staining. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and protocols associated with this compound is essential for obtaining high-quality, reliable data in cellular and tissue analysis. The move towards standardization, driven by the availability of pure this compound, has been a critical step in ensuring the comparability of results across different laboratories and over time, a cornerstone of scientific and clinical progress.

References

A Comparative Guide to Microsoft Azure Architectures for Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For researchers, scientists, and drug development professionals, the cloud offers a powerful platform to accelerate discovery. Microsoft Azure provides a vast array of services that can be configured in numerous ways to support complex research workflows. While the terms "Azure A" and "Azure B" are not official Microsoft designations, this guide will use them to represent two distinct, archetypal strategies for leveraging Azure's capabilities in a research context.

"Azure Approach A" will represent a foundational, cost-conscious approach suitable for individual researchers or smaller teams with moderately complex computational needs. This approach prioritizes ease of use and standard, readily available services.

This document will provide a detailed comparison of these two approaches, including quantitative data, example research workflows, and signaling pathway diagrams to help you determine the best Azure strategy for your research needs.

Core Architectural Differences: Approach A vs. Approach B

The fundamental distinction between these two approaches lies in the selection and integration of Azure services to meet the specific demands of the research workload.

| Characteristic | Azure Approach A: Foundational Research Platform | Azure Approach B: High-Performance Research Environment |

| Primary Compute Services | Azure Virtual Machines (General Purpose, e.g., D-series, E-series), Azure Machine Learning Studio (UI-driven) | Azure High-Performance Computing (HPC) VMs (e.g., H-series, N-series with GPUs), Azure Batch, Azure CycleCloud |

| Data Storage & Management | Azure Blob Storage (Standard tier), Azure Files, Azure SQL Database | Azure Data Lake Storage, Azure NetApp Files, Azure Managed Lustre, Azure Synapse Analytics[3] |

| Data Analytics & Processing | Azure Machine Learning Studio, Power BI, Jupyter Notebooks on a VM | Azure Databricks, Azure Synapse Analytics, Azure HDInsight |

| Workflow Orchestration | Manual scripting (e.g., Python, R), Azure Logic Apps (for simple workflows) | Azure Data Factory, Azure Batch, Snakemake/Nextflow on Azure |

| Security & Compliance | Standard Azure security features (e.g., Network Security Groups, Azure Key Vault) | Azure Confidential Computing (for sensitive data), Azure Private Link, Azure Policy for compliance |

| Cost Management | Pay-as-you-go, Azure Reservations for predictable workloads, Azure Cost Management for monitoring | Azure Hybrid Benefit, Spot VMs for cost-effective scaling, granular cost analysis with tagging |

| Ideal Research Scenarios | Individual research projects, small-scale data analysis, development and testing of new models, teaching and training | Large-scale genomic sequencing, computational fluid dynamics, molecular modeling, training complex AI models for drug discovery |

Experimental Protocols: Example Research Workflows

To illustrate the practical differences between Approach A and Approach B, we will outline the methodologies for two common research tasks.

Workflow 1: Gene Expression Analysis

Objective: To analyze RNA-sequencing data to identify differentially expressed genes between two patient cohorts.

Methodology with Azure Approach A:

-

Data Ingestion: Upload FASTQ files to a standard Azure Blob Storage container using AzCopy or the Azure Portal.

-

Compute Provisioning: Create a general-purpose Linux Virtual Machine (e.g., Standard_D16s_v5) with necessary bioinformatics tools (e.g., STAR, HISAT2, featureCounts, DESeq2) installed manually or through a startup script.

-

Data Processing:

-

Connect the VM to the Blob Storage container.

-

Execute alignment and quantification scripts sequentially for each sample.

-

Combine the output into a count matrix.

-

-

Analysis: Perform differential expression analysis using an R script with the DESeq2 package running on the VM.

-

Visualization: Generate plots and tables, which can be viewed in the R environment or downloaded for use in other tools like Power BI.

Methodology with Azure Approach B:

-

Data Ingestion: Ingest FASTQ files into Azure Data Lake Storage for high-throughput data access.

-

Compute Provisioning & Orchestration:

-

Define a workflow using a tool like Nextflow or Snakemake.

-

Utilize Azure Batch to create a pool of compute nodes that can scale automatically based on the number of samples. Each task in the workflow (e.g., alignment, quantification) is submitted as a job to the Batch service.

-

Alternatively, use Azure CycleCloud to provision and manage a traditional HPC cluster with a scheduler like Slurm.

-

-

Data Processing: The workflow orchestrator manages the parallel execution of alignment and quantification across the compute nodes, significantly reducing the time to results.

-

Analysis: For large datasets, use Azure Databricks to read the count matrix from Data Lake Storage and perform distributed analysis using Apache Spark with R or Python.

-

Visualization & Collaboration: Use Databricks notebooks for interactive analysis and visualization, and share results through integrated dashboards.

Workflow 2: Training a Machine Learning Model for Drug Discovery

Objective: To train a deep learning model to predict the binding affinity of small molecules to a target protein.

Methodology with Azure Approach A:

-

Data Preparation: Use a Jupyter Notebook running on an Azure Virtual Machine to preprocess molecular data stored in Azure Blob Storage.

-

Model Training:

-

Utilize the Azure Machine Learning SDK in the Jupyter Notebook to connect to an Azure Machine Learning workspace.

-

Submit a training job to a single GPU-enabled Virtual Machine (e.g., Standard_NC6s_v3) as the compute target.

-

Monitor the training run through the Azure Machine Learning Studio web interface.

-

-

Model Management: The trained model is registered and stored in the Azure Machine Learning model registry.

-

Inference: Deploy the model as a web service using Azure Container Instances for small-scale testing and validation.

Methodology with Azure Approach B:

-

Data Preparation: Use Azure Databricks or Azure Synapse Analytics to perform large-scale, distributed data preprocessing of extensive chemical libraries.

-

Model Training:

-

For very large models, use the Azure Machine Learning SDK to submit a distributed training job to a multi-node GPU cluster (e.g., multiple Standard_ND96asr_v4 VMs).

-

Azure Machine Learning handles the complexities of setting up the distributed training environment.

-

-

Model Management & MLOps:

-

Integrate the model training and deployment process into a CI/CD pipeline using Azure DevOps or GitHub Actions.

-

Utilize Azure Machine Learning's capabilities for model versioning, auditing, and reproducibility.

-

-

Inference & Security:

-

Deploy the model to a scalable Azure Kubernetes Service (AKS) cluster for high-throughput screening.

-

For highly sensitive data, such as proprietary compound structures, deploy the model within an Azure Confidential Computing environment to protect the data and model in use.

-

Visualizing Research Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described research workflows.

Caption: Gene Expression Workflow (Approach A)

Caption: Gene Expression Workflow (Approach B)

Caption: AI Drug Discovery Workflow (Approach B)

Signaling Pathways: A Conceptual Model for Secure Data Collaboration

In drug development, collaboration between multiple organizations is often necessary. However, sharing sensitive data like patient information or proprietary compound libraries poses a significant risk. Azure Confidential Computing provides a solution by creating a secure enclave where data can be processed without exposing it to the underlying cloud infrastructure or even to the other parties in the collaboration.

The following diagram illustrates this "signaling pathway" for secure multi-party computation.

Caption: Secure Multi-Party Computation Pathway

Conclusion

Choosing the right Azure architecture is crucial for the success of research projects. Approach A offers a straightforward and cost-effective entry point for researchers with standard computational needs. In contrast, Approach B provides the power, scalability, and specialized services necessary for tackling the most complex and data-intensive challenges in science and drug development. By understanding the core differences and aligning the Azure services to your specific research objectives, you can build a powerful, efficient, and secure research platform in the cloud. Microsoft also offers programs like Azure for Research to help researchers get started with cloud computing resources.

References

role of Azure B in the Romanowsky effect

An In-depth Technical Guide on the Core Role of Azure B in the Romanowsky Effect

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Romanowsky Effect

The Romanowsky effect is a polychromatic staining phenomenon that is fundamental to hematology and cytopathology. First observed by Dmitri Romanowsky in 1891, this effect produces a wide spectrum of hues in stained cells, most notably a distinctive purple coloration in the chromatin of the cell nucleus and in the granules of some leukocytes.[1] This differential staining is not attributable to the simple sum of the component dyes but arises from their interaction on biological substrates.[2] Romanowsky-type stains, such as Giemsa, Wright, and Leishman stains, are essential for the microscopic examination of blood and bone marrow films, allowing for the clear differentiation of cell types and the detection of blood-borne parasites like Plasmodium, the causative agent of malaria.[3]

The core components of a Romanowsky stain are a cationic (basic) thiazine dye and an anionic (acidic) xanthene dye, typically Eosin Y. While early formulations used aged or "polychromed" methylene blue, it is now understood that the principal thiazine dye responsible for producing the true Romanowsky effect is This compound . Methylene blue alone, in combination with eosin, does not produce the characteristic purple nuclear staining.

The Indispensable Role of this compound

This compound, a trimethylated thionine, is an oxidative demethylation product of Methylene Blue. Its unique molecular structure and properties are central to the Romanowsky effect.

Mechanism of Action

The staining process is a two-step mechanism:

-

Initial Orthochromatic Staining : The process begins with simple acid-base dyeing. The cationic this compound (a basic dye) binds to acidic, basophilic cellular components like the phosphate groups of DNA in chromatin and RNA in ribosomes, staining them blue. Simultaneously, the anionic Eosin Y (an acid dye) binds to basic, acidophilic components such as hemoglobin and eosinophil granules, staining them red or pink-orange.

-

The Romanowsky Effect (Metachromasia) : The distinctive purple color emerges in specific locations where both dyes have bound. The Romanowsky effect is the result of the formation of a unique this compound-Eosin Y molecular complex directly on the substrate, primarily DNA in cell nuclei. This complex has a different light absorption spectrum than either of the individual dyes, with a characteristic absorption maximum around 550 nm.

The selectivity of this effect is rate-dependent. The purple complex forms preferentially in structures that stain rapidly with this compound, such as nuclear chromatin and neutrophil granules, allowing sufficient time for the subsequent binding and interaction with Eosin Y. Microspectrophotometric studies confirm that this purple color is evidence of a DNA-Azure B-Eosin Y complex. This compound is more effective than other thiazine dyes, like Methylene Blue, at facilitating the binding of eosin to these cellular substrates, which is critical for the effect.

Chemical Basis for this compound's Superiority

This compound's higher affinity for nucleic acids compared to other methylene blue derivatives makes it the ideal dye for this process. Its structure facilitates the precise molecular stacking and interaction with Eosin Y necessary to produce the purple chromophore. While Azure A can produce a similar, though less intense, effect, this compound is recognized as the most important component for a strong and consistent Romanowsky stain. The purity of the this compound dye is therefore a critical factor in the quality and reproducibility of the stain.

Quantitative Data in Romanowsky Staining

The quality of Romanowsky staining is highly dependent on precise control over several quantitative parameters. These include dye ratios, pH, and staining times.

Table 1: Key Physicochemical and Quantitative Parameters

| Parameter | Value / Range | Significance | Reference(s) |

| Optimal pH Range | 6.8 - 7.2 | The pH of the buffer solution is critical. A pH that is too acidic heightens the eosin staining, while a pH that is too basic intensifies the this compound staining, disrupting the balance needed for the Romanowsky effect. | |

| This compound Absorption Maxima (Aqueous) | Monomer: ~646-649 nmDimer: ~595 nm & 685 nm | The ability of this compound to form monomers and polymers (dimers, etc.) on substrates is key to its staining properties and the subsequent interaction with eosin. | |

| Romanowsky Effect Absorption Maximum | ~550-552 nm | This distinct absorption peak corresponds to the purple this compound-Eosin Y complex formed on DNA, which is the hallmark of the effect. | |

| Giemsa Stain this compound:Methylene Blue Ratio | Varies; e.g., 3:9, 2:10 | Studies have shown that lower ratios of this compound to Methylene Blue can produce superior staining for blood cells and malaria parasites compared to traditional formulations. |

Experimental Protocols

Standardization is crucial for reproducible results. The following is a generalized protocol for a standardized this compound-Eosin Y Romanowsky stain, based on common laboratory procedures.

Reagent Preparation

-

Stock this compound Solution (e.g., 1% w/v) : Dissolve 1 g of high-purity, certified this compound powder in 100 mL of an appropriate solvent (e.g., methanol, or a glycerol/methanol mixture for stability).

-

Stock Eosin Y Solution (e.g., 1% w/v) : Dissolve 1 g of certified Eosin Y powder in 100 mL of distilled water or methanol.

-

Phosphate Buffer : Prepare a phosphate buffer to the desired pH, typically 6.8. This is crucial for controlling the staining reaction.

-

Working Stain Solution : Prepare fresh before use. A common dilution involves adding a specific volume of the stock stain to the phosphate buffer. For example, add 5 mL of a concentrated Giemsa (containing this compound) stock to 45 mL of phosphate buffer. The exact ratio of this compound to Eosin Y can be optimized based on the specific application.

Staining Procedure for Peripheral Blood Smear

-

Preparation : Use a fresh peripheral blood smear, completely air-dried.

-

Fixation : Fix the smear by immersing the slide in absolute methanol for 1-3 minutes. Allow it to air dry.

-

Staining : Immerse the fixed slide in the freshly prepared working stain solution. Staining times can vary from 8 to 30 minutes, depending on the desired intensity and specific formulation.

-

Rinsing : Gently rinse the slide with the phosphate buffer or deionized water to remove excess stain.

-

Drying : Allow the slide to air dry completely in a vertical position.

-

Microscopy : Examine the slide under a microscope, typically using an oil immersion objective.

Visualizing the Process and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the workflow and the underlying chemical principles.

Diagram 1: Experimental Workflow

Caption: Standardized workflow for Romanowsky staining of a peripheral blood smear.

Diagram 2: The Romanowsky Effect Mechanism

Caption: Molecular interactions leading to the differential Romanowsky effect.

Conclusion

This compound is not merely a component of Romanowsky stains; it is the essential catalyst for the Romanowsky effect. Its ability to bind strongly to nuclear DNA and subsequently facilitate the formation of a unique molecular complex with Eosin Y is the chemical basis for the purple staining that provides unparalleled differentiation of hematopoietic cells. For researchers and developers, understanding the central role of this compound, the quantitative factors influencing the reaction, and standardized protocols is paramount for achieving consistent, high-quality results in cytological and hematological analysis. The purity and concentration of this compound remain the most critical variables for the successful application of this century-old, yet still indispensable, staining technique.

References

Data Presentation: Core Safety and Physical Properties

An In-depth Technical Guide to the Safe Handling of Azure B

This guide provides comprehensive safety information and handling precautions for this compound, a synthetic thiazine dye used extensively in biological staining.[1][2] It is intended for researchers, scientists, and drug development professionals who work with this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

A thorough understanding of this compound's chemical and toxicological properties is fundamental to its safe use. The following tables summarize key quantitative data extracted from safety data sheets (SDS) and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆ClN₃S | [2][3] |

| Molecular Weight | 305.83 g/mol | [4] |

| Appearance | Green glistening crystals or dark-green powder | |

| Melting Point | ~205 °C (decomposes) | |

| Solubility | Soluble in water and ethanol | |

| Maximum Absorption (λmax) | 645 nm | |

| pKa | 7.4 |

Table 2: Toxicological Data

| Metric | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 65 mg/kg | Mouse | Intravenous |

Note: The toxicological properties of this material have not been fully investigated. Accidental ingestion may be damaging to the health of the individual. Large oral doses of related compounds (phenothiazines) may cause liver damage, anemia, and photosensitization.

Table 3: Occupational Exposure Limits

| Substance | Limit Type (8-hr TWA) | Value | Jurisdiction | Reference |

| Dust (Inhalable) | WEL | 10 mg/m³ | UK | |

| Dust (Respirable) | WEL | 4 mg/m³ | UK |

WEL: Workplace Exposure Limit; TWA: Time-Weighted Average

Hazard Identification and First Aid

This compound is considered a hazardous substance. It may cause irritation to the eyes, skin, and respiratory tract.

First Aid Procedures:

-

Inhalation: Remove the individual from exposure and move to fresh air immediately. Seek medical aid if coughing or other symptoms appear.

-

Skin Contact: Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.

Experimental Protocols

Detailed protocols are essential for minimizing exposure and ensuring procedural consistency.

Protocol 1: Personal Protective Equipment (PPE) Selection and Use

-

Risk Assessment: Before handling this compound, assess the potential for dust generation, splashing, and aerosolization.

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Contact lenses should not be worn as they can absorb and concentrate irritants.

-

Hand Protection: Wear suitable chemical protection gloves tested according to EN 374. For dry, undissolved solids, nitrile rubber, polychloroprene, or PVC gloves are recommended. For solutions, nitrile rubber gloves with a thickness >0.11 mm and a breakthrough time of >480 minutes are advised. Always inspect gloves for degradation before use and wash hands thoroughly after removal.

-

Body Protection: Wear a lab coat or overalls. For tasks with a high risk of splashing, a PVC apron should also be worn.

-

Respiratory Protection: Conduct all work with this compound powder in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. If engineering controls are insufficient or if significant dust is generated, use an approved particulate filter respirator (e.g., N95 or P1).

Protocol 2: Preparation of an this compound Staining Solution

-

Preparation: Designate a specific area for weighing and preparing the solution, preferably within a chemical fume hood or on a bench with local exhaust ventilation.

-

Pre-Weighing: Tare a clean, sealable container on a calibrated analytical balance.

-

Weighing: Carefully weigh the required amount of this compound powder, minimizing dust generation. Use anti-static weigh boats or paper.

-

Solubilization: In the ventilated area, slowly add the powder to the solvent (e.g., distilled water or ethanol) while stirring to prevent clumping and dust formation. Do not add solvent directly to the bulk powder container.

-

Storage: Once fully dissolved, securely seal the container. Label it clearly with the chemical name, concentration, date, and appropriate hazard symbols. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

Protocol 3: Spill Cleanup (Minor Dry Spill)

-

Evacuate and Secure: Advise personnel in the immediate area of the spill. Ensure proper PPE is worn before cleanup.

-

Control Dust: Do not use a dry brush or compressed air. Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

-

Clean Up: Use dry clean-up procedures. Carefully scoop the material into a suitable, labeled container for waste disposal.

-

Decontaminate: Wipe the spill area with a damp cloth, followed by a standard laboratory disinfectant or cleaning solution.

-

Disposal: Place all contaminated materials (paper towels, wipes, gloves) into the designated hazardous waste container.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows for safely handling this compound.

Caption: Standard workflow for handling this compound in a laboratory setting.

Caption: Emergency response workflow for an this compound spill.

Caption: Decision guide for selecting appropriate Personal Protective Equipment (PPE).

References

Methodological & Application

Azure B Staining Protocol for Blood Smears: A Detailed Guide for Researchers

Application Note & Protocol

Introduction

Azure B is a cationic thiazine dye that plays a pivotal role in the differential staining of blood smears, a fundamental technique in hematology, toxicology, and preclinical research. As a key component of Romanowsky stains (such as Giemsa, Wright, and Leishman stains), this compound provides detailed morphological visualization of blood cells.[1][2][3][4][5] Its primary mechanism involves the binding to acidic components of the cell, particularly nucleic acids (DNA and RNA), resulting in a characteristic blue to purple coloration of the cell nucleus and ribosome-rich cytoplasm. This protocol provides a detailed, step-by-step method for the preparation and application of this compound stain for the analysis of blood smears, intended for researchers, scientists, and drug development professionals.

Principle of Staining

This compound staining is based on the principles of polychromatic staining established by Romanowsky. The cationic this compound dye selectively binds to the anionic phosphate groups of nucleic acids in the cell nucleus and RNA in the cytoplasm, staining them in shades of blue to purple. When used in conjunction with an anionic counterstain like eosin Y (as in Giemsa or Wright-Giemsa stains), a differential staining pattern, known as the Romanowsky effect, is achieved. This effect results in the purple coloration of chromatin, blue cytoplasm of lymphocytes and monocytes, and pink to red staining of eosinophilic granules and erythrocytes. The precise color balance and intensity are influenced by several factors, including the pH of the staining and buffer solutions, the dye concentration, and the staining duration.

Data Presentation: Optimizing Staining Parameters

Achieving optimal and reproducible staining results requires careful control of several experimental variables. The following table summarizes key parameters and their effects on the quality of this compound staining for blood smears. While precise quantitative data is highly dependent on specific laboratory conditions and reagents, this table provides a guide for optimization.

| Parameter | Recommended Range/Value | Effect of Variation | Troubleshooting/Remarks |

| This compound Concentration | 0.1% - 0.25% (w/v) in an appropriate solvent | Too Low: Weak nuclear and cytoplasmic staining. Too High: Overstaining, loss of nuclear detail, and potential precipitation of the dye. | Start with a concentration of ~0.23% and adjust as needed. Purity of the this compound dye is critical for reproducibility. |

| pH of Buffer Solution | 6.8 - 7.2 | Too Low (Acidic): Favors eosin staining, resulting in overly red smears with pale blue nuclei. Too High (Alkaline): Enhances basophilic (blue) staining, leading to dark blue nuclei but poor cytoplasmic differentiation. | A pH of 6.8 is often optimal for routine blood smear staining. Prepare fresh buffer solutions regularly to maintain the correct pH. |

| Fixation Time | 1 - 5 minutes in absolute methanol | Too Short: Incomplete fixation can lead to cell lysis and morphological artifacts during staining. Too Long: Can interfere with subsequent staining, although this effect is less pronounced than with other fixatives. | Ensure the methanol is anhydrous (acetone-free) for best results. |

| Staining Time | 5 - 15 minutes | Too Short: Insufficient staining with pale cellular features. Too Long: Overstaining can obscure cellular details and lead to a generally dark appearance. | The optimal time can vary depending on the stain concentration and desired intensity. Experimentation is recommended. |

| Rinsing | Brief and gentle rinse with buffered distilled water | Inadequate Rinsing: Excess stain remains, leading to background staining and artifacts. Overly Aggressive Rinsing: Can cause the stain to be washed out from the cells, resulting in weak staining. | Use a gentle stream of buffer or distilled water. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for preparing a blood smear and performing this compound staining.

I. Blood Smear Preparation